Stereochemical Configuration Determines Access to Cyclohexylnorstatine Diastereomers
The (3S) configuration in (3S)-3-amino-4-cyclohexylbutanoic acid hydrochloride is structurally required for the synthesis of (2R,3S)-3-amino-4-cyclohexyl-2-hydroxybutyric acid (cyclohexylnorstatine), a key transition-state isostere incorporated into potent macrocyclic renin inhibitors. The (3R)-enantiomer (CAS 1336741-75-3 free base; CAS 2171204-32-1 hydrochloride) would instead lead to the (2R,3R)-diastereomer following hydroxylation, producing a compound with fundamentally different spatial orientation of the cyclohexyl group relative to the enzyme binding pocket [1].
| Evidence Dimension | Stereochemical precursor specificity |
|---|---|
| Target Compound Data | (3S) stereochemistry at C3 position |
| Comparator Or Baseline | (3R)-enantiomer (CAS 1336741-75-3 free base; CAS 2171204-32-1 hydrochloride) |
| Quantified Difference | Opposite absolute configuration at chiral center; leads to diastereomeric products upon further functionalization |
| Conditions | Organic synthesis; diastereomer formation cannot be corrected without racemization and re-resolution |
Why This Matters
Procurement of the incorrect enantiomer renders subsequent synthetic steps invalid for accessing the validated cyclohexylnorstatine scaffold used in patent-protected inhibitor series.
- [1] Dhanoa, D. S., Patchett, A. A., Greenlee, W. J., Parsons, W. H., Halgren, T. A., Weber, A. E., & Yang, L. (1993). Cyclic renin inhibitors containing 3(S)-amino-4-cyclohexyl-2(R)-hydroxy-butanoic acid or 4-cyclo-hexyl-(2R, 3S)-dihydroxybutanoic acid or related analogs. U.S. Patent No. 5,254,682. Merck & Co., Inc. View Source
